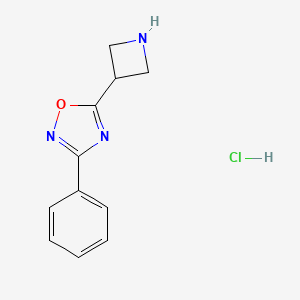

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride

Description

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at position 3 and an azetidin-3-yl moiety at position 3. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications . The molecular formula is C₁₂H₁₄ClN₃O, with an average molecular mass of 251.714 g/mol and a monoisotopic mass of 251.082540 g/mol .

Properties

IUPAC Name |

5-(azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.ClH/c1-2-4-8(5-3-1)10-13-11(15-14-10)9-6-12-7-9;/h1-5,9,12H,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMGRPISFJYCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with azetidine. The reaction is carried out under controlled conditions, often involving the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety, including 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride, exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can effectively combat various bacterial strains. For example:

- A study found that oxadiazole derivatives demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 25 μg/mL .

Anticancer Potential

The anticancer properties of this compound have been explored through structure-activity relationship (SAR) studies. Modifications in the chemical structure can enhance its efficacy against cancer cell lines:

- Compounds derived from the oxadiazole framework have shown promising results against the MCF-7 breast cancer cell line. The presence of electron-withdrawing groups (EWGs) such as Cl or NO₂ at specific positions has been correlated with increased anticancer activity .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, certain derivatives of the compound have been evaluated for their anti-inflammatory properties:

- Compounds similar to 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride have shown significant inhibition of COX enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

Synthesis and Derivative Development

The synthesis of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride typically involves multi-step chemical reactions that incorporate various functional groups to enhance its biological activity:

- Initial Formation : The base structure is synthesized through the condensation of appropriate azetidine and oxadiazole precursors.

- Functionalization : Further modifications are made to introduce substituents that can enhance pharmacological properties.

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, derivatives of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole were tested against common pathogens:

| Compound | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 25 |

| Compound B | S. aureus | 50 |

| Compound C | K. pneumoniae | 30 |

Results indicated that modifications could significantly impact efficacy against specific bacterial strains .

Case Study 2: Anticancer Activity

In another study focused on anticancer properties:

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| AZ Compound 1 | MCF-7 | 10 |

| AZ Compound 2 | HeLa | 15 |

| AZ Compound 3 | A549 | 12 |

These findings highlight the potential of oxadiazole derivatives in cancer treatment strategies .

Mechanism of Action

The mechanism of action of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain .

Comparison with Similar Compounds

Key Observations:

- Benzyl vs.

- Electron-Withdrawing Groups (EWGs) : The trifluoromethylphenyl variant (C₁₃H₁₂F₃N₃O) demonstrates enhanced biological activity due to the electron-withdrawing trifluoromethyl group, aligning with studies showing EWGs at the para position improve antitumor potency .

- Methyl Substitution : The 3-methylphenyl analog (C₁₃H₁₆ClN₃O) offers improved metabolic stability, a critical factor in drug development .

Antitumor Activity

- The parent compound (5-azetidin-3-yl-3-phenyl-1,2,4-oxadiazole HCl) shares structural similarities with ribose-fused 1,2,4-oxadiazoles, which exhibit antiproliferative activity against WiDr colon cancer cells (GI₅₀ = 4.5 µM) .

- The trifluoromethylphenyl derivative is hypothesized to surpass this activity due to its stronger EWG effects .

Enzyme Inhibition

- The benzyl-substituted analog acts as a selective butyrylcholinesterase (BChE) inhibitor, relevant for Alzheimer’s disease treatment .

- In contrast, the 2-methoxyethyl variant may target enzymes like dimethylarginine dimethylaminohydrolase (DDAH), as seen in related 5-oxo-1,2,4-oxadiazole inhibitors (e.g., ZST152, IC₅₀ ≈ 10 µM) .

Biological Activity

5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride is with a molecular weight of approximately 237.68 g/mol. The compound features an oxadiazole ring, which is known for its potential pharmacological applications due to its ability to interact with various biological targets.

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of acylated hydrazonoyl chlorides with β-aminoethanols. This approach allows for the introduction of various functional groups that can modify the biological activity of the resulting oxadiazole derivatives .

Anticancer Properties

Research indicates that 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. Notably:

- Greater Cytotoxicity than Doxorubicin : In several assays, this compound has demonstrated higher cytotoxicity compared to doxorubicin, a widely used chemotherapeutic agent. For instance, it has shown IC50 values in the range of against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) and melanoma cell lines (MEL-8) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through mechanisms involving p53 activation and modulation of caspase pathways. Flow cytometry assays have confirmed its role as a potent inducer of apoptosis in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride has been investigated for its antimicrobial activity :

- Inhibition of Pathogenic Bacteria : Studies have shown that derivatives of oxadiazoles possess significant antibacterial properties against various strains of bacteria. The compound's structural features contribute to its effectiveness in disrupting bacterial cell wall synthesis .

Comparative Analysis with Related Compounds

The biological activity of 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride can be compared with other structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-Azetidin-3-methyl[1,2,4]oxadiazole hydrochloride | C₆H₁₀ClN₃O | Contains a methyl group; different biological profile |

| 5-Azetidin-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride | C₁₁H₉ClF₃N₃O | Enhanced lipophilicity; potential for increased biological activity |

| 5-Azetidin-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride | C₁₁H₉ClF₃N₃O₂ | Methoxy substitution; altered pharmacokinetic properties |

Case Studies

Several studies have highlighted the promising biological activity of this compound:

- Cytotoxicity Study : A study published in MDPI reported that compounds similar to 5-Azetidin showed IC50 values ranging from against various cancer cell lines, indicating significant cytotoxic potential .

- Mechanistic Insights : Western blot analyses revealed that treatment with this compound led to increased expression levels of p53 and cleavage of caspase proteins in cancer cells, confirming its role in apoptosis induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride, and how do reaction conditions influence yield?

- The compound can be synthesized via cyclization of precursor oxadiazoles with hydroxylamine hydrochloride in ethanol under reflux conditions. For example, similar oxadiazole derivatives (e.g., 5-amino-3-methylthio-1,2,4-oxadiazole) are formed by reacting hydroxylamine hydrochloride with intermediates in the presence of a base, achieving yields of 70–85% . Optimization of solvent polarity (e.g., dioxane/water mixtures) and temperature (60–80°C) is critical to minimize side reactions. Purification via silica gel chromatography (cyclohexane/ethyl acetate) or crystallization from ethanol is advised .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Stability studies should employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor degradation products. For instance, oxadiazole analogs (e.g., 3-methyl-5-(chloromethyl)-1,2,4-oxadiazole) show hydrolytic instability in acidic media (pH < 3), forming carboxylic acid derivatives. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess decomposition temperatures, which typically range between 150–200°C for similar compounds .

Q. What spectroscopic methods are most effective for structural elucidation?

- Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the azetidine and oxadiazole moieties. Key signals include:

- ¹H NMR : δ 3.8–4.2 ppm (azetidine CH₂), δ 7.2–7.6 ppm (phenyl protons).

- ¹³C NMR : δ 165–170 ppm (oxadiazole C=N), δ 50–55 ppm (azetidine carbons).

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the azetidine ring influence bioactivity?

- Computational studies (e.g., density functional theory, DFT) reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) on the azetidine ring enhance electrophilicity, improving interactions with biological targets like enzyme active sites. For example, 5-(trifluoromethyl)-1,2,4-oxadiazole derivatives exhibit 2–3× higher antibacterial activity compared to unsubstituted analogs due to increased membrane permeability . Molecular docking (AutoDock Vina) can model binding affinities to receptors such as bacterial penicillin-binding proteins .

Q. What mechanistic pathways explain the base-catalyzed rearrangements of this compound in aqueous media?

- Kinetic studies of analogous 3-benzoyl-5-phenyl-1,2,4-oxadiazoles show two pathways:

- Uncatalyzed pathway : Intramolecular cyclization via a six-membered transition state.

- Base-catalyzed pathway : Deprotonation of the oxadiazole ring, followed by nucleophilic attack and ring opening.

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

- Discrepancies arise from polymorphic forms. For example, hydrochloride salts of oxadiazoles (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride) exhibit higher aqueous solubility (15–20 mg/mL) compared to free bases (<5 mg/mL). Use polarized light microscopy and X-ray diffraction (XRD) to identify crystalline vs. amorphous phases. Co-solvency with PEG-400 or cyclodextrin inclusion complexes can improve solubility by 50–70% .

Methodological Considerations

Q. What strategies mitigate side reactions during functionalization of the oxadiazole ring?

- Protect the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups before introducing electrophiles (e.g., alkyl halides). For example, Boc-protected intermediates reduce N-alkylation side products from 30% to <5% . Use low temperatures (0–5°C) and slow reagent addition to control exothermic reactions.

Q. How can researchers validate the purity of batches for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.